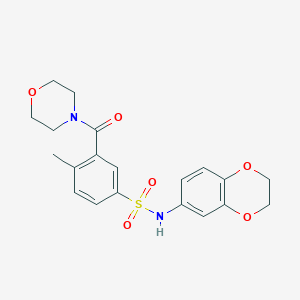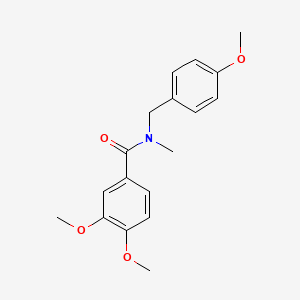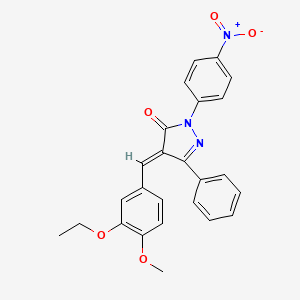![molecular formula C16H27N3 B5296716 [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine, also known as ACPA, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. ACPA belongs to the class of compounds known as CB1 receptor agonists, which are known to interact with the endocannabinoid system in the human body. In
Mécanisme D'action
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine acts as a CB1 receptor agonist, which means that it interacts with the CB1 receptors in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain perception, appetite, mood, and immune function. [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine binds to the CB1 receptors in the brain and spinal cord, which leads to the activation of various signaling pathways that are involved in the regulation of these physiological processes.
Biochemical and Physiological Effects
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have various biochemical and physiological effects in animal models. In neurology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to reduce brain damage and improve neurological function in animal models of stroke, traumatic brain injury, and spinal cord injury. In psychiatry, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression. In oncology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to inhibit tumor growth and induce apoptosis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine in lab experiments include its high potency and selectivity for the CB1 receptor, which allows for precise targeting of the endocannabinoid system. Additionally, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. The limitations of using [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for the study of [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine. One direction is to further explore its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Another direction is to develop more potent and selective CB1 receptor agonists that can be used as therapeutic agents. Additionally, future studies should focus on the potential side effects of [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine and other CB1 receptor agonists, as well as their interactions with other drugs and medications.
Méthodes De Synthèse
The synthesis of [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-aminocyclohexylmethanol with 1-bromopropane in the presence of potassium carbonate to form [(cis-4-aminocyclohexyl)methyl]propylamine. The second step involves the reaction of [(cis-4-aminocyclohexyl)methyl]propylamine with 3-bromopyridine in the presence of cesium carbonate to form [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine. The final product is then purified using chromatography techniques.
Applications De Recherche Scientifique
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. In psychiatry, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In oncology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have anti-tumor effects in animal models of cancer.
Propriétés
IUPAC Name |
4-[[methyl(1-pyridin-3-ylpropyl)amino]methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-3-16(14-5-4-10-18-11-14)19(2)12-13-6-8-15(17)9-7-13/h4-5,10-11,13,15-16H,3,6-9,12,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWQUENPWHRRFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N(C)CC2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(cis-4-Aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)
![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)

![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)
![7-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296653.png)

![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B5296664.png)
![N-(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5296671.png)

![2-(1-adamantyl)-6-(3,4-dimethoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5296701.png)
![7-acetyl-6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5296707.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)

![2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5296719.png)